5-Fluorobenzofuran-3-carbaldehyde
Overview
Description
5-Fluorobenzofuran-3-carbaldehyde is a useful research compound. Its molecular formula is C9H5FO2 and its molecular weight is 164.13 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Benzofuran compounds, which 5-fluorobenzofuran-3-carbaldehyde is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been found to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Benzofuran derivatives have been associated with various biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Biochemical Analysis
Biochemical Properties
5-Fluorobenzofuran-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives, including this compound, have been shown to exhibit strong biological activities such as anti-tumor and antibacterial effects . These interactions often involve binding to specific active sites on enzymes or proteins, leading to inhibition or activation of their functions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Benzofuran derivatives have been reported to inhibit cell growth in certain cancer cell lines, indicating their potential as anticancer agents . Additionally, these compounds can modulate oxidative stress responses and enhance cellular defense mechanisms.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, benzofuran derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation . Furthermore, these compounds can induce changes in gene expression, leading to altered cellular functions and responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that benzofuran derivatives can maintain their biological activity over extended periods, making them suitable for long-term experimental studies . The degradation products of these compounds may also exhibit biological activity, which needs to be considered in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing bacterial infections . At higher doses, it may cause toxic or adverse effects, including damage to vital organs or disruption of normal cellular functions. Therefore, determining the optimal dosage is crucial for maximizing the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. Benzofuran derivatives have been shown to affect pathways related to oxidative stress, inflammation, and cell proliferation . Understanding these metabolic interactions is essential for elucidating the compound’s overall biological effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, benzofuran derivatives may be transported into cells via specific membrane transporters, influencing their intracellular concentrations and biological activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular distribution helps in elucidating its precise mechanisms of action and potential therapeutic applications.
Properties
IUPAC Name |
5-fluoro-1-benzofuran-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FO2/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAQHOIIXDJUOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CO2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70648791 | |
Record name | 5-Fluoro-1-benzofuran-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70648791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
721943-19-7 | |
Record name | 5-Fluoro-1-benzofuran-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70648791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.